molecular formula C16H13FN4 B3011030 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile CAS No. 477890-40-7

3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile

Cat. No.: B3011030
CAS No.: 477890-40-7
M. Wt: 280.306
InChI Key: YKZYJSVAQUQDHC-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a fluorobenzyl group attached to an imidazo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-fluorobenzylamine with 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and nitrile formation using reagents such as sodium cyanide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is unique due to the presence of the fluorobenzyl group, which enhances its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic benefits .

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4/c1-10-14(7-12-4-3-5-13(17)6-12)11(2)21-9-19-15(8-18)16(21)20-10/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZYJSVAQUQDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(N=CN12)C#N)C)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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